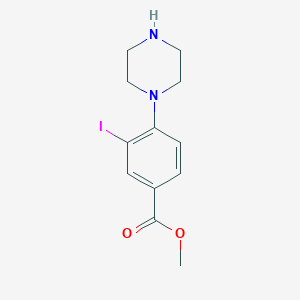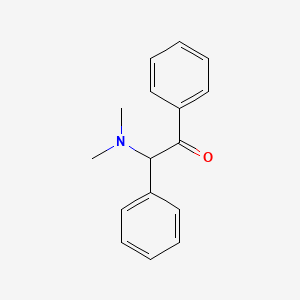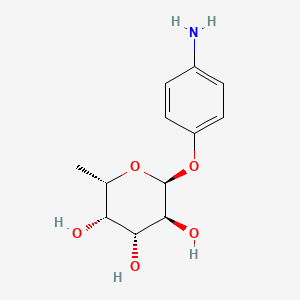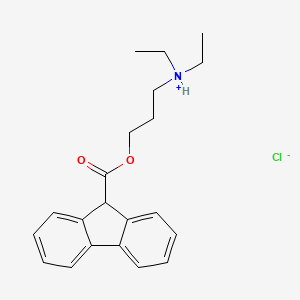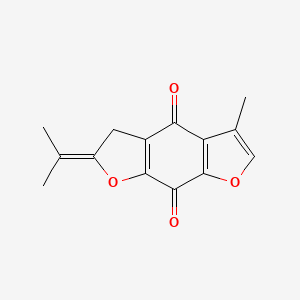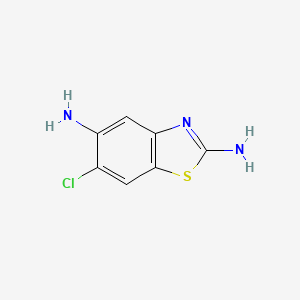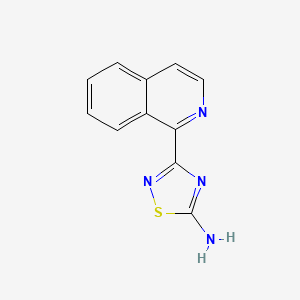
Tetramethyldiphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyldiphosphine is an organophosphorus compound with the molecular formula ( \text{C}4\text{H}{12}\text{P}_2 ). It is characterized by the presence of two phosphorus atoms bonded to each other and each bonded to two methyl groups.
Métodos De Preparación
Tetramethyldiphosphine can be synthesized through several methods. One common synthetic route involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of dimethylchlorophosphine with methylmagnesium bromide can yield this compound . The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial production methods for this compound are less common, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Tetramethyldiphosphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions of this compound are less common but can involve the use of reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
Tetramethyldiphosphine has several applications in scientific research:
Biology: While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of organophosphorus compounds, including this compound derivatives.
Mecanismo De Acción
The mechanism of action of tetramethyldiphosphine involves its ability to form stable complexes with various metal ions. This property makes it useful as a ligand in coordination chemistry. The phosphorus-phosphorus bond in this compound can undergo homolytic cleavage, leading to the formation of reactive phosphido radicals . These radicals can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
Tetramethyldiphosphine can be compared with other diphosphines such as tetrasilyldiphosphine and tetrakis(trifluoromethyl)diphosphine.
Tetrasilyldiphosphine: This compound has silicon atoms in place of the methyl groups found in this compound.
Tetrakis(trifluoromethyl)diphosphine: This compound has trifluoromethyl groups instead of methyl groups, leading to significantly different electronic properties and reactivity.
This compound is unique due to its relatively simple structure and the presence of methyl groups, which make it a versatile starting material for the synthesis of more complex organophosphorus compounds.
Conclusion
This compound is a valuable compound in the field of organophosphorus chemistry. Its unique properties and reactivity make it useful in various scientific and industrial applications. Ongoing research continues to explore its potential in new areas, highlighting the importance of this compound in modern chemistry.
Propiedades
| 3676-91-3 | |
Fórmula molecular |
C4H12P2 |
Peso molecular |
122.09 g/mol |
Nombre IUPAC |
dimethylphosphanyl(dimethyl)phosphane |
InChI |
InChI=1S/C4H12P2/c1-5(2)6(3)4/h1-4H3 |
Clave InChI |
RLPGUIZCGVYNLO-UHFFFAOYSA-N |
SMILES canónico |
CP(C)P(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)

